molecular formula C13H5BrClF5O B12078733 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B12078733
M. Wt: 387.52 g/mol
InChI Key: NWDBPQBSERITHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of phenol derivatives, followed by nucleophilic substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A simpler compound with fewer halogen atoms.

    2-Chloro-4-bromophenol: Another related compound with a different arrangement of halogen atoms.

Uniqueness

2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its combination of multiple halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C13H5BrClF5O

Molecular Weight

387.52 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrClF5O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H

InChI Key

NWDBPQBSERITHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.